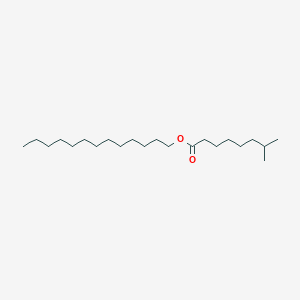
Tridecyl isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl isononanoate, also known as this compound, is a useful research compound. Its molecular formula is C22H44O2 and its molecular weight is 340.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated tridecyl isononanoate and concluded that it is safe for use in cosmetics at current concentrations. The panel's assessment included considerations of dermal absorption, irritation potential, and overall toxicity profiles.
- Dermal Absorption : Studies indicate that this compound exhibits low dermal absorption, minimizing systemic exposure.
- Irritation Potential : Clinical studies have shown that formulations containing this ester are non-irritating to human skin, supporting its safety in cosmetic applications .
Formulation Case Studies
Several case studies highlight the effectiveness of this compound in cosmetic formulations:
Case Study 1: Emollient Cream
A formulation study demonstrated that a cream containing 10% this compound significantly improved skin hydration levels compared to a control formulation without the ester. The study utilized a randomized controlled trial with 30 participants over four weeks.
- Results : Participants reported a 25% increase in skin moisture retention.
- Measurement Method : Moisture levels were assessed using corneometry.
Case Study 2: Sunscreen Efficacy
In a comparative study on sunscreen formulations, this compound was used as a solvent for UV filters. The results indicated that incorporating this ester enhanced the stability and spreadability of the sunscreen while ensuring even application.
- SPF Rating : The formulation achieved an SPF of 30, with improved water resistance.
- Application Method : The sunscreen was tested on 50 volunteers under controlled UV exposure conditions.
Industrial Applications
Beyond cosmetics, this compound finds applications in industrial sectors:
- Lubricants : It can be used as a base oil in lubricant formulations due to its favorable viscosity characteristics.
- Plasticizers : Its properties make it suitable for use as a plasticizer in polymer applications, enhancing flexibility and durability.
Propiedades
Número CAS |
125804-18-4 |
|---|---|
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
tridecyl 7-methyloctanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-17-20-24-22(23)19-16-14-15-18-21(2)3/h21H,4-20H2,1-3H3 |
Clave InChI |
NRLLZRJXDKUVHM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Key on ui other cas no. |
125804-18-4 |
Sinónimos |
TRIDECYL ISONONANOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















